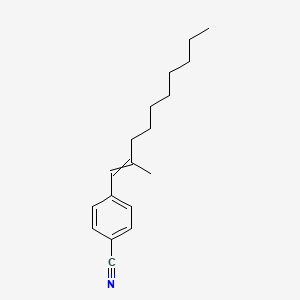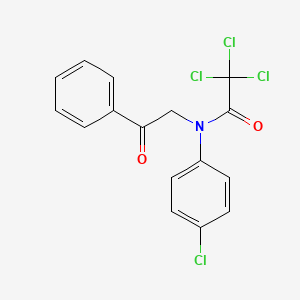
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of trichloro, chlorophenyl, and phenylethyl groups attached to an acetamide backbone. Compounds with similar structures are often used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-chlorophenyl and 2-oxo-2-phenylethyl derivatives. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)acetamide: Lacks the phenylethyl group.
N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide: Lacks the trichloro group.
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of all three functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
62761-54-0 |
|---|---|
Formule moléculaire |
C16H11Cl4NO2 |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(4-chlorophenyl)-N-phenacylacetamide |
InChI |
InChI=1S/C16H11Cl4NO2/c17-12-6-8-13(9-7-12)21(15(23)16(18,19)20)10-14(22)11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
UUWLFVBCRHEWSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN(C2=CC=C(C=C2)Cl)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






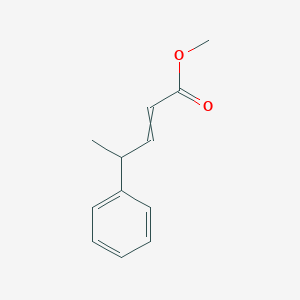
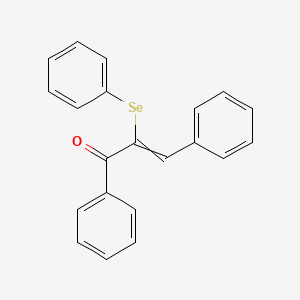
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
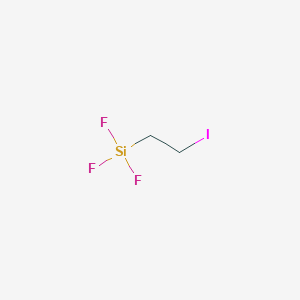
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
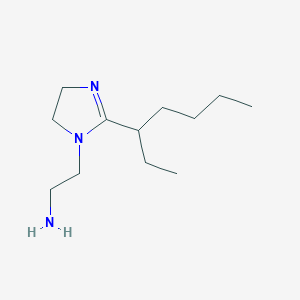
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
